molecular formula C12H18 B14556786 1-(But-2-en-1-yl)-2-ethynylcyclohexane CAS No. 61786-37-6

1-(But-2-en-1-yl)-2-ethynylcyclohexane

Cat. No.: B14556786
CAS No.: 61786-37-6
M. Wt: 162.27 g/mol
InChI Key: SPAPVDHTZMNJOF-UHFFFAOYSA-N
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Description

1-(But-2-en-1-yl)-2-ethynylcyclohexane is an organic compound that belongs to the class of alkenes and alkynes It features a cyclohexane ring substituted with a but-2-en-1-yl group and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(But-2-en-1-yl)-2-ethynylcyclohexane can be achieved through several methods. One common approach involves the alkylation of cyclohexane with but-2-en-1-yl halide in the presence of a strong base such as sodium hydride. The resulting intermediate can then be subjected to a Sonogashira coupling reaction with an ethynyl halide to introduce the ethynyl group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(But-2-en-1-yl)-2-ethynylcyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation of the compound in the presence of a palladium catalyst can reduce the double and triple bonds to form saturated hydrocarbons.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, resulting in halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Halogens (Cl₂, Br₂) in the presence of light or a catalyst

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated derivatives

Scientific Research Applications

1-(But-2-en-1-yl)-2-ethynylcyclohexane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(But-2-en-1-yl)-2-ethynylcyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(But-2-en-1-yl)-2-(sec-butyl)disulfane
  • 1-(But-2-en-1-yl)-2-(tert-butyl)disulfane

Uniqueness

1-(But-2-en-1-yl)-2-ethynylcyclohexane is unique due to the presence of both an alkene and an alkyne group on the cyclohexane ring. This dual functionality allows for a wide range of chemical reactions and applications, distinguishing it from similar compounds that may only contain one type of unsaturation.

Properties

CAS No.

61786-37-6

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

1-but-2-enyl-2-ethynylcyclohexane

InChI

InChI=1S/C12H18/c1-3-5-8-12-10-7-6-9-11(12)4-2/h2-3,5,11-12H,6-10H2,1H3

InChI Key

SPAPVDHTZMNJOF-UHFFFAOYSA-N

Canonical SMILES

CC=CCC1CCCCC1C#C

Origin of Product

United States

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